3-beta-chloro-Imperialine 3-beta-chloro-Imperialine It is a potent long-acting selective M2 muscarinic receptor antagonist, with a strong activity on the brain. Cervane alkaloid , derivative of Imperialine from the plant Petilium eduardi
3-alpha-Chloro-Imperialine, a long-acting cholinoblocker of M2 receptors, blocks M2 receptors in the heart at 5 μg/kg (i.v.) and the action develops gradually. 3-alpha-Chloro-Imperialine's activity is more than 10 times higher than that of Imperialine and is specially high in the brain.
It is a potent long-acting selective M2 muscarinic receptor antagonist, with a strong activity on the brain. Cervane alkaloid, derivative of Imperialine from the plant Petilium eduardi
Brand Name: Vulcanchem
CAS No.: 153720-48-0
VCID: VC0125183
InChI: InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
SMILES: CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O
Molecular Formula: C27H42ClNO2
Molecular Weight: 448.088

3-beta-chloro-Imperialine

CAS No.: 153720-48-0

Cat. No.: VC0125183

Molecular Formula: C27H42ClNO2

Molecular Weight: 448.088

* For research use only. Not for human or veterinary use.

3-beta-chloro-Imperialine - 153720-48-0

Specification

Description It is a potent long-acting selective M2 muscarinic receptor antagonist, with a strong activity on the brain. Cervane alkaloid , derivative of Imperialine from the plant Petilium eduardi
3-alpha-Chloro-Imperialine, a long-acting cholinoblocker of M2 receptors, blocks M2 receptors in the heart at 5 μg/kg (i.v.) and the action develops gradually. 3-alpha-Chloro-Imperialine's activity is more than 10 times higher than that of Imperialine and is specially high in the brain.
It is a potent long-acting selective M2 muscarinic receptor antagonist, with a strong activity on the brain. Cervane alkaloid, derivative of Imperialine from the plant Petilium eduardi
CAS No. 153720-48-0
Molecular Formula C27H42ClNO2
Molecular Weight 448.088
IUPAC Name (1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Standard InChI InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
Standard InChI Key VXTAIQOZSINDOZ-LRCDAWNTSA-N
SMILES CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator